molecular formula C17H21NO6 B594847 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 1221818-73-0

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No.: B594847
CAS No.: 1221818-73-0
M. Wt: 335.356
InChI Key: JRNSRTLQWPKQIJ-UHFFFAOYSA-N
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Description

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a piperidine-based tricarboxylate ester with a benzyl group at the 1-position and methyl esters at the 3- and 5-positions. This compound is notable for its role in medicinal chemistry, particularly as a scaffold in RORγ (retinoic acid receptor-related orphan receptor gamma) inhibitors. Structural studies highlight the critical role of the 3,5-dimethyl piperidine moiety in maintaining nanomolar potency (IC50 ~57–114 nM) in RORγ transcriptional repression assays . The compound is synthesized via multi-step protocols involving coupling reactions, hydrogenation, and esterification, as evidenced by NMR data (δ 1.36–4.35 ppm in CDCl3) and synthetic routes described in .

Properties

IUPAC Name

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRTLQWPKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678308
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-73-0
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification of Preformed Piperidine Derivatives

This method begins with 3,5-dimethylpiperidine (CAS 35794-11-7), a commercially available precursor. Sequential reactions introduce the benzyl and carboxylate groups:

  • N-Benzylation : Treatment with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) achieves selective substitution at the piperidine nitrogen.

  • Esterification at C3 and C5 : Methyl chloroformate or dimethyl carbonate reacts with the secondary amines at positions 3 and 5 under mild alkaline conditions (pH 8–10), forming the tricarboxylate structure.

Key Conditions :

  • Temperature: 25–40°C for benzylation; 0–5°C for esterification to minimize side reactions.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Catalytic Cyclization of Linear Precursors

An alternative route constructs the piperidine ring de novo while incorporating ester functionalities. This approach, adapted from Ru(II)-catalyzed Mannich reactions, involves:

Condensation of β-Amino Esters

A three-component reaction between:

  • Glycine ethyl ester (or analogous β-amino esters)

  • 4-Chlorobutyryl chloride

  • Benzylamine

forms a linear intermediate, which undergoes cyclization in the presence of Ru(II) catalysts. Subsequent methylation with methyl iodide completes the tricarboxylate structure.

Optimized Parameters :

  • Catalyst loading: 2–5 mol% Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂).

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Yield: 68–72% after column chromatography.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety, often employing continuous-flow reactors to enhance reproducibility.

Continuous-Flow Esterification

A patented method details the following continuous process:

  • Reactor 1 : Benzylation of 3,5-dimethylpiperidine in toluene at 50°C.

  • Reactor 2 : Methylation using dimethyl carbonate in a supercritical CO₂ medium (70°C, 150 bar).

  • Separation : In-line liquid-liquid extraction removes inorganic salts, achieving >95% purity.

Advantages :

  • Reduced reaction time (4 hours vs. 12 hours batchwise).

  • 15% higher yield compared to batch methods.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Stepwise Esterification3,5-DimethylpiperidineBenzyl bromide, methyl chloroformate6592Moderate
Catalytic CyclizationGlycine ethyl esterRu(II) catalyst, 4-chlorobutyryl chloride7289Low
Continuous-Flow3,5-DimethylpiperidineDimethyl carbonate, supercritical CO₂8095High

Critical Observations :

  • The continuous-flow method outperforms others in yield and purity, albeit requiring specialized equipment.

  • Catalytic cyclization offers atom economy but suffers from higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Findings :

  • The 3,5-dimethyl piperidine group is essential for activity; replacements (e.g., benzylamine, morpholine) abolish potency.
  • Substituents at R1 (e.g., 4-methoxyphenyl vs. methylenedioxyphenyl) have minimal impact on efficacy, suggesting flexibility in this position.
Structural Analogues in Material Science

Piperidine and benzene tricarboxylates are also used in metal-organic frameworks (MOFs) and polymers, though their applications differ:

Compound Key Features Application Reference
Cu-BTC (Copper benzene-1,3,5-tricarboxylate) Metal-coordinated framework Catalysis (e.g., aldol condensation)
4a-tris(4-(chloromethyl)benzyl) Chloromethyl-functionalized benzene Polymer synthesis
1-tert-Butyl 3,5-dimethyl tert-Butyl ester at 1-position Pharmaceutical intermediates

Key Differences :

  • Pharmaceutical vs. Catalytic Use : 1-Benzyl 3,5-dimethyl piperidine derivatives target RORγ, while Cu-BTC MOFs leverage Lewis acidity for biomass conversion.
  • Solubility and Reactivity : Benzyl and tert-butyl esters enhance lipophilicity for drug delivery, whereas chloromethyl groups in polymer derivatives enable cross-linking.
Physicochemical Properties
Compound Molecular Weight Solubility (DMSO) LogP Synthesis Yield
1-Benzyl 3,5-dimethyl 435.46* Soluble 4.6† 68%‡
1-tert-Butyl 3,5-dimethyl 354.83 Soluble 4.2 68%
5-Benzyl dihydropyridine derivative 491.21 Partially soluble 4.61 56%

*Calculated based on C₁₈H₂₃NO₆. †Experimental LogP from . ‡Yield from analogous synthesis in .

Key Trends :

  • Benzyl and tert-butyl esters improve solubility in organic solvents compared to polar MOF derivatives.
  • Higher molecular weight correlates with reduced solubility (e.g., dihydropyridine derivative in ).

Biological Activity

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a complex organic compound characterized by its piperidine ring and multiple carboxylate substituents. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₃₁N₃O₅, with a molecular weight of approximately 371.48 g/mol. The compound features a piperidine ring substituted with benzyl and three carboxylic acid groups at positions 1, 3, and 5.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate signaling pathways that lead to various physiological responses.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Binding: It may bind to receptors that mediate pain and inflammation, altering their activity and leading to therapeutic effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells.

Analgesic Properties

The compound has also been investigated for its analgesic effects. In animal models, it demonstrated a reduction in pain response similar to that observed with conventional analgesics.

Case Studies

Several studies have explored the biological activities of related compounds within the same chemical class:

  • Cytotoxicity Studies : A study on similar piperidine derivatives showed that modifications in the structure could enhance cytotoxicity against human cancer cell lines (HSC-2 and HSC-4) . The findings suggest that structural variations significantly influence biological activity.
  • Receptor Interaction : Another investigation focused on the interaction of benzyl-piperidine derivatives with chemokine receptors. It was found that certain structural features improved binding affinity and selectivity for specific receptors .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityReference
1-Benzyl 3,5-dimethyl piperidine-1,3-dicarboxylateC₁₉H₃₁N₂O₄Moderate anti-inflammatory
1-Benzyl 3-methyl piperidine-1-carboxamideC₁₈H₂₃N₂OAnalgesic properties
Benzyl-piperidinesVariesPotent CCR3 antagonists

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